molecular formula C8H12N2O2 B8499555 1,4-Dioxa-8-aza-spiro[4.5]decane-8-carbonitrile

1,4-Dioxa-8-aza-spiro[4.5]decane-8-carbonitrile

Cat. No. B8499555
M. Wt: 168.19 g/mol
InChI Key: RDFXCEMNKKQGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921398B2

Procedure details

A 0.5 M solution of zinc chloride in tetrahydrofuran (18.00 mL) is added dropwise at room temperature to a mixture of N-hydroxy-benzamidine (817 mg) and 1,4-dioxa-8-aza-spiro[4.5]decane-8-carbonitrile (1.00 g) in ethyl acetate (20 mL). The reaction mixture is stirred at 50° C. for 3 h and cooled to room temperature. The precipitate is filtered off and heated to 100° C. for 1 h in a mixture of ethanol (10 mL) and glacial acetic acid (5 mL). The solvents are evaporated and the crude product is purified by HPLC. TLC: rf=0.88 (silica gel, CH2Cl2/MeOH 9:1); Mass spectrum (ESI+): m/z=288 [M+H]+.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
817 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][NH:2][C:3](=[NH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[O:11]1[C:15]2([CH2:20][CH2:19][N:18]([C:21]#N)[CH2:17][CH2:16]2)[O:14][CH2:13][CH2:12]1>O1CCCC1.C(OCC)(=O)C.[Cl-].[Zn+2].[Cl-]>[C:4]1([C:3]2[N:10]=[C:21]([N:18]3[CH2:19][CH2:20][C:15]4([O:11][CH2:12][CH2:13][O:14]4)[CH2:16][CH2:17]3)[O:1][N:2]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:4.5.6|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
817 mg
Type
reactant
Smiles
ONC(C1=CC=CC=C1)=N
Name
Quantity
1 g
Type
reactant
Smiles
O1CCOC12CCN(CC2)C#N
Name
Quantity
18 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 50° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
TEMPERATURE
Type
TEMPERATURE
Details
heated to 100° C. for 1 h in a mixture of ethanol (10 mL) and glacial acetic acid (5 mL)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvents are evaporated
CUSTOM
Type
CUSTOM
Details
the crude product is purified by HPLC

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C1(=CC=CC=C1)C1=NOC(=N1)N1CCC2(OCCO2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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